molecular formula C22H29N5O4S B7826432 5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B7826432
M. Wt: 459.6 g/mol
InChI Key: LOJSLWNUHMOFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is also referred to as Norneosildenafil . It is a derivative of sildenafil, a well-known compound used in the treatment of erectile dysfunction. Norneosildenafil has a molecular formula of C22H29N5O4S and is characterized by its complex structure, which includes a pyrazolopyrimidinone core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norneosildenafil involves multiple steps, starting from basic organic compounds. The key steps include:

Industrial Production Methods

Industrial production of Norneosildenafil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Norneosildenafil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Norneosildenafil has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of pyrazolopyrimidinone derivatives.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating conditions beyond erectile dysfunction.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Norneosildenafil exerts its effects by inhibiting specific enzymes involved in cellular signaling pathways. It primarily targets phosphodiesterase enzymes , leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in various physiological effects, including vasodilation and smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norneosildenafil is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications may result in different therapeutic applications and side effect profiles compared to its parent compound and other similar compounds .

Properties

IUPAC Name

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJSLWNUHMOFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.